- Asymmetric synthesis of allylic secondary alcohols: a new general approach for the preparation of α-amino acids, Tetrahedron, 2010, 66(29), 5349-5356
Cas no 943-73-7 (L-Homophenylalanine)
L-Homophenylalanine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (S)-2-Amino-4-phenylbutanoic acid
- (S)-alpha-Amino-benzenebutanoic acid
- RARECHEM BK PT 0049
- (S)-(+)-2-AMINO-4-PHENYLBUTYRIC ACID
- (S)-2-AMINO-4-PHENYLBUTYRIC ACID
- (S)-HOMOPHENYLALANINE
- (S)-ALPHA-AMINOBENZENEBUTANOIC ACID
- 2-(S)-AMINO-4-PHENYLBUTANOIC ACID
- (+)-2-AMINO-4-PHENYLBUTYRIC ACID
- L-Homophenylalanine
- (2S)-2-amino-4-phenylbutanoic acid
- H-Homophe-OH
- HOMOPHENYLALANINE, L-(RG)
- (L)-Homophenylalanine
- L-Homophe
- L-高苯丙氨酸
- (αS)-α-Aminobenzenebutanoic acid (ACI)
- Benzenebutanoic acid, α-amino-, (S)- (ZCI)
- Butyric acid, 2-amino-4-phenyl-, L- (8CI)
- L
- (+)-(S)-Homophenylalanine
- (+)-L-Homophenylalanine
- (+)-Homophenylalanine
- (2S)-2-Azaniumyl-4-phenylbutanoate
- L-2-Amino-4-phenylbutyric acid
- L-Benzylalanine
- L-γ-Phenylbutyrine
- BBA25087
- 943-73-7
- CHEMBL1233389
- Homophenylalanine
- AKOS015854054
- CHEBI:43103
- AC-9967
- MLS-0466785.0001
- 8JYL44CC06
- H0985
- BENZENEBUTANOIC ACID, .ALPHA.-AMINO-, (.ALPHA.S)-
- Ethyl(+/-)-alpha-aminobenzenebutyrate
- SCHEMBL44311
- A844936
- (alphaS)-alpha-Aminobenzenebutanoic Acid
- EN300-98697
- h-hophe-oh
- l-(+)-homophenylalanine
- (S)alpha-amino4-phenyl-butyric acid
- AS-14310
- EINECS 213-403-3
- Z1255434715
- Q27120508
- (.ALPHA.S)-.ALPHA.-AMINOBENZENEBUTANOIC ACID
- L-hph
- L-HPA
- DTXSID001315729
- J-640374
- (2S)-2-amino-4-phenyl-butanoic acid
- CS-W000258
- (2S)-2-azaniumyl-4-cyclohexyl-butanoate;L-HOMOPHENYLALANINE
- homophenylalanine, l-
- JTTHKOPSMAVJFE-VIFPVBQESA-N
- AKOS015888227
- BENZENEBUTANOIC ACID, .ALPHA.-AMINO-, (S)-
- UNII-8JYL44CC06
- W-100197
- Benzenebutanoicacid,b-amino-,(bs)-
- C17235
- HOMOPHENYLALANINE, (+)-
- L-.GAMMA.-PHENYLBUTYRINE
- HY-I1029
- h-hfe-oh
- MFCD00002619
- (L)-homo-phenylalanine
- AM20041444
- CS-M2900
- L-Homophenylalanine,98%
- BENZENEBUTANOIC ACID, ALPHA-AMINO-, (S)-
- BENZENEBUTANOIC ACID, ALPHA-AMINO-, (ALPHAS)-
- L-GAMMA-PHENYLBUTYRINE
-
- MDL: MFCD00002619
- نواة داخلي: 1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
- مفتاح Inchi: JTTHKOPSMAVJFE-VIFPVBQESA-N
- ابتسامات: C(C1C=CC=CC=1)C[C@H](N)C(=O)O
حساب السمة
- نوعية دقيقة: 179.09500
- النظائر كتلة واحدة: 179.095
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 13
- تدوير ملزمة العد: 4
- تعقيدات: 164
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 1
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 63.3A^2
- تهمة السطحية: 0
- tautomeric العد: none
- إكسلوغ 3: none
الخصائص التجريبية
- اللون / الشكل: 未确定
- كثيف: 1.1248 (rough estimate)
- نقطة انصهار: 300 ºC
- نقطة الغليان: 324.8℃ at 760 mmHg
- نقطة الوميض: 150.2℃
- انكسار: 44 ° (C=1, 3mol/L HCl)
- الذوبان: Soluble in dilute aqueous acid.
- بسا: 63.32000
- لوغب: 1.73140
- دوران محددة: 45 º (C=1, 3N HCl 19 ºC)
- الذوبان: 未确定
L-Homophenylalanine أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H315; H319; H335
- تحذير: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK ألمانيا:3
- رمز الفئة الخطرة: S24/25:防止皮肤和眼睛接触。
- تعليمات السلامة: S22-S24/25
-
تحديد البضائع الخطرة:
- ظروف التخزين:Store at room temperature
L-Homophenylalanine بيانات الجمارك
- رمز النظام المنسق:2922499990
- بيانات الجمارك:
中国海关编码:
2922499990概述:
2922499990 其他氨基酸及其酯及它们的盐(含有一种以上含氧基的除外). 增值税率:17.0% 退税率:9.0% 监管条件:AB(入境货物通关单,出境货物通关单) 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装
监管条件:
A.入境货物通关单
B.出境货物通关单检验检疫类别:
P.进境动植物、动植物产品检疫
Q.出境动植物、动植物产品检疫
R.进口食品卫生监督检验
S.出口食品卫生监督检验
M.进口商品检验
N.出口商品检验Summary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
L-Homophenylalanine الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 011758-1g |
L)-Homophenylalanine |
943-73-7 | 98% | 1g |
£10.00 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003960-25g |
L-Homophenylalanine |
943-73-7 | 97% | 25g |
¥70 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003960-5g |
L-Homophenylalanine |
943-73-7 | 97% | 5g |
¥29 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L29360-5g |
L-Homophenylalanine |
943-73-7 | 98% | 5g |
¥38.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L29360-25g |
L-Homophenylalanine |
943-73-7 | 98% | 25g |
¥88.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L29360-100g |
L-Homophenylalanine |
943-73-7 | 98% | 100g |
¥278.0 | 2022-04-27 | |
| ChemScence | CS-M2900-100g |
L-Homophenylalanine |
943-73-7 | 98.82% | 100g |
$61.0 | 2022-04-26 | |
| ChemScence | CS-M2900-500g |
L-Homophenylalanine |
943-73-7 | 98.82% | 500g |
$243.0 | 2022-04-26 | |
| Fluorochem | 011758-10g |
L)-Homophenylalanine |
943-73-7 | 98% | 10g |
£15.00 | 2022-03-01 | |
| Fluorochem | 011758-25g |
L)-Homophenylalanine |
943-73-7 | 98% | 25g |
£22.00 | 2022-03-01 |
L-Homophenylalanine طريقة الإنتاج
طريقة الإنتاج 1
طريقة الإنتاج 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
- Enantioselective Synthesis of L-Homophenylalanine by Whole Cells of Recombinant Escherichia coli Expressing L-Aminoacylase and N-Acylamino Acid Racemase Genes from Deinococcus radiodurans BCRC12827, Biotechnology Progress, 2006, 22(6), 1578-1584
طريقة الإنتاج 3
- Amino acid anhydride hydrochlorides as acylating agents in friedel-crafts reaction: A practical synthesis of L-homophenylalanine, Synthesis, 2001, (7), 1007-1009
طريقة الإنتاج 4
- Method for preparing L-homophenylalanine from 2-oxo-4-phenylbutyric acid or its ester with homophenylalanine dehydrogenase, China, , ,
طريقة الإنتاج 5
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
- Improved method of preparing 2(S)-amino-4-phenylbutyric acid, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
طريقة الإنتاج 7
- Hydrogen, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-18
طريقة الإنتاج 8
1.2 Catalysts: Graphene Solvents: Benzene ; 20 h, 180 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; -5 °C
1.4 Reagents: Hydrochloric acid , Oxygen Catalysts: Palladium Solvents: Water ; 0.2 MPa, 90 °C
1.5 Reagents: Ammonia ; pH 5.5 - 5.8, 10 - 25 °C
- Process for preparation of L-homophenylalanine, China, , ,
طريقة الإنتاج 9
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 7.2; pH 5.5
- Preparation method of L-phenylalanine or D-phenylalanine, China, , ,
طريقة الإنتاج 10
- Process for preparation of 4-phenyl-α-aminobutyric acid, China, , ,
طريقة الإنتاج 11
طريقة الإنتاج 12
- Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme System, Advanced Synthesis & Catalysis, 2012, 354(17), 3327-3332
طريقة الإنتاج 13
- Preparation method of 2-(S)-amino-4-arylbutyric acid compound from 2-(S)-amino-4-oxo-4-arylbutyric acid by reduction, ring-closing esterification and hydrogenation, China, , ,
طريقة الإنتاج 14
- N-Acyliminium cyclization as an approach for an asymmetric synthesis of the pyrrolo[2,1-a]benzazepine ring system, Synthetic Communications, 2012, 42(6), 872-882
طريقة الإنتاج 15
- Asymmetrical Synthesis of L-Homophenylalanine Using Engineered Escherichia coli Aspartate Aminotransferase, Biotechnology Progress, 2005, 21(2), 411-415
طريقة الإنتاج 16
1.2 Reagents: Sodium acetate
- DPAMPP in catalytic asymmetric reactions: enantioselective synthesis of L-homophenylalanine, Tetrahedron: Asymmetry, 2000, 11(7), 1487-1494
طريقة الإنتاج 17
- Nitroalkanes as Versatile Nucleophiles for Enzymatic Synthesis of Noncanonical Amino Acids, ACS Catalysis, 2019, 9(9), 8726-8730
طريقة الإنتاج 18
- Practical asymmetric syntheses of α-amino acids through carbon-carbon bond constructions on electrophilic glycine templates, Journal of the American Chemical Society, 1988, 110(5), 1547-57
طريقة الإنتاج 19
1.2 Reagents: Oxygen Catalysts: Palladium , D-Amino acid oxidase , Catalase ; 24 h, 30 °C
- Biocatalytic deracemization method for preparing non-natural L-amino acid using immobilized D-amino acid oxidase, China, , ,
طريقة الإنتاج 20
1.2 Reagents: NAD , Ammonium formate , Sodium chloride Catalysts: Formate dehydrogenase , Phenylalanine dehydrogenase Solvents: Water ; 12 h, pH 8.0, 25 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 25 °C
- Microparticle-Based Strategy for Controlled Release of Substrate for the Biocatalytic Preparation of L-Homophenylalanine, ACS Catalysis, 2014, 4(5), 1584-1587
طريقة الإنتاج 21
- Kinetic resolution of amino acid esters catalyzed by lipases, Chirality, 1996, 8(6), 418-422
L-Homophenylalanine Raw materials
- 2-Oxo-4-phenylbutanoic Acid
- 2-amino-4-phenyl-butanoic acid
- L-Homophenylalanine hydrochloride
- Acetyl-d-homophenylalanine
- Benzenebutanoic acid, α-[(2,2,2-trichloroacetyl)amino]-, methyl ester, (αS)-
- 2-Amino-4-phenylbutanamide
- Benzenebutanoic acid, α-(acetylamino)-, ethyl ester, (αS)-
- Benzenebutanoic acid, α-azido-, (αS)-
- (S)-4-Oxo-homophenylalanine Hydrochloride
- (αS)-α-Amino-γ-nitrobenzenebutanoic acid
- L-Aspartic acid
- L-Lysine
- 4-Morpholinecarboxylic acid, 2-oxo-3-(2-oxo-2-phenylethyl)-5,6-diphenyl-, phenylmethyl ester, (3S,5S,6R)-
- 5-(2-phenylethyl)imidazolidine-2,4-dione
- ethyl 2-amino-4-phenylbutanoate
- 2(3H)-Furanone, 3-aminodihydro-5-phenyl-, (3S)-
- (αS)-α-[[(1S)-2-Hydroxy-1-phenylethyl]amino]benzenebutanoic acid
- sodium 2-oxo-4-phenylbutanoate
L-Homophenylalanine Preparation Products
L-Homophenylalanine الموردين
L-Homophenylalanine الوثائق ذات الصلة
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
943-73-7 (L-Homophenylalanine) منتجات ذات صلة
- 1012-05-1(2-amino-4-phenyl-butanoic acid)
- 56-45-1(L-Serine)
- 74-79-3(L-Arginine)
- 943-80-6(p-Amino-L-phenylalanine)
- 949-99-5((2S)-2-amino-3-(4-nitrophenyl)propanoic acid)
- 63-91-2(L-Phenylalanine)
- 63-68-3(L-Methionine)
- 1676-73-9(L-Glutamate-γ-benzyl ester)
- 673-06-3(D-Phenylalanine)
- 150-30-1(DL-3-Phenylalanine)